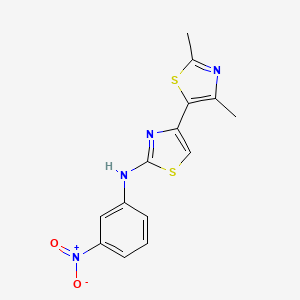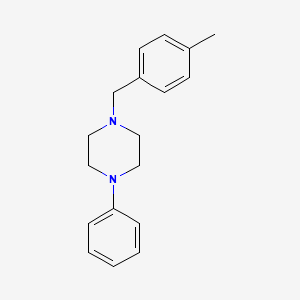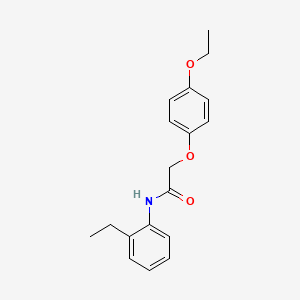
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by its unique structure, which includes two thiazole rings and a nitrophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as a β-keto ester, the thiazole ring can be formed through cyclization reactions involving sulfur and nitrogen sources.
Introduction of the Dimethyl Groups: The 2,4-dimethyl groups can be introduced through alkylation reactions using appropriate alkylating agents.
Coupling with Nitrophenyl Group: The final step involves coupling the thiazole ring with a nitrophenyl group through nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are commonly used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of enzymatic activity, modulation of receptor signaling, or binding to DNA/RNA.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-amine: Lacks the nitrophenyl group.
N-(3-nitrophenyl)-1,3-thiazol-2-amine: Lacks the dimethyl groups on the thiazole ring.
4-(2-methyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine: Has only one methyl group on the thiazole ring.
Uniqueness
The unique combination of two thiazole rings, dimethyl groups, and a nitrophenyl group in 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S2/c1-8-13(22-9(2)15-8)12-7-21-14(17-12)16-10-4-3-5-11(6-10)18(19)20/h3-7H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCVVVMUIZWHMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CSC(=N2)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-(2,4-difluorophenoxy)-N-methylacetamide](/img/structure/B5672482.png)
![6-[4-(morpholin-4-ylsulfonyl)phenyl]quinazolin-4-amine](/img/structure/B5672485.png)
![1-[(2,3-Dichlorophenyl)methyl]-4-ethylpiperazine](/img/structure/B5672488.png)

![{3-(2-methoxyethyl)-1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanol](/img/structure/B5672498.png)
![5-[1-(2-fluorophenyl)cyclopropyl]-3-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole](/img/structure/B5672519.png)
![N-[4-(methanesulfonamido)phenyl]sulfonyl-3-methylbutanamide](/img/structure/B5672525.png)


![5-(dimethylamino)-2-[2-(phenylsulfonyl)ethyl]pyridazin-3(2H)-one](/img/structure/B5672556.png)
![6-benzyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5672557.png)
![rel-(3aR,6aR)-2-benzyl-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5672575.png)
![2-({[3-cyclopropyl-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]methyl}thio)pyrimidine](/img/structure/B5672579.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-5-ethyl-1,3,4-oxadiazol-2-amine](/img/structure/B5672583.png)
